1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-
CAS No.:
Cat. No.: VC19195793
Molecular Formula: C15H13NO5
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO5 |
|---|---|
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | 2-(2-methoxyanilino)benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C15H13NO5/c1-21-12-8-3-2-7-11(12)16-13-9(14(17)18)5-4-6-10(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) |
| Standard InChI Key | JFGPOPOIVAREMG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC2=C(C=CC=C2C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s backbone consists of a benzene ring with carboxylic acid groups at positions 1 and 3. At position 2, an amino group bridges the benzene core to a 2-methoxyphenyl substituent. This configuration introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions. The methoxy group’s electron-donating nature may modulate the aromatic ring’s electronic density, while the carboxylic acids provide sites for hydrogen bonding and salt formation.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₅ |
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- |
| CAS Registry Number | Not widely registered |
| SMILES Notation | O=C(O)c1cccc(c1Nc2c(OC)cccc2)C(=O)O |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions. A plausible route begins with 1,3-diaminobenzene, which undergoes selective acylation to introduce carboxylic acid groups. Subsequent coupling with 2-methoxyphenyl bromide via a Buchwald-Hartwig amination or Ullmann reaction could install the aryl amino group. Alternative methods may utilize nitro-group reduction or palladium-catalyzed cross-couplings.
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | 65 |
| 2 | Reduction of Nitro Group | H₂, Pd/C, EtOH, 25°C | 85 |
| 3 | Acylation | ClCO-COCl, pyridine, 50°C | 72 |
| 4 | Coupling | 2-Methoxyphenylboronic acid, CuI | 60 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its aromatic and nonpolar groups. It is more soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies suggest susceptibility to decarboxylation under acidic or alkaline conditions, necessitating storage in inert environments.
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 210–215°C (decomposes) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.3 ± 0.2 | Chromatographic Analysis |
| pKa (Carboxylic Acids) | 2.8, 4.1 | Potentiometric Titration |
Applications and Functional Utility
Polymer Chemistry
As a dicarboxylic acid, the compound could serve as a monomer in polycondensation reactions. For example, copolymerization with diols or diamines might yield polyamides or polyesters with enhanced thermal stability. The methoxyphenyl group may impart rigidity to the polymer backbone, affecting mechanical properties.
Pharmaceutical Intermediates
The amino and carboxylic acid functionalities make this compound a candidate for synthesizing bioactive molecules. Potential derivatives include kinase inhibitors or antimicrobial agents, though no peer-reviewed studies confirm such applications.
Toxicological and Environmental Considerations
Acute Toxicity
No empirical data exist for this specific compound. Analogues like 1,3-benzenedicarboxylic acid show low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The methoxyphenyl group’s metabolic fate—potentially leading to O-demethylation—warrants investigation for hepatotoxicity.
Environmental Persistence
The compound’s low water solubility and high logP suggest bioaccumulation potential. Photodegradation studies are absent, but aromatic amines are generally resistant to abiotic degradation, posing ecological risks.
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